molecular formula C8H15ClN2O3 B1380939 3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride CAS No. 1823324-40-8

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B1380939
CAS No.: 1823324-40-8
M. Wt: 222.67 g/mol
InChI Key: WJDZAAWLQDBSIE-UHFFFAOYSA-N
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Description

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H15ClN2O3 It is a derivative of oxazolidine, a heterocyclic organic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 1,2-amino alcohols with other reagents. One common method is the multicomponent reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids. This reaction can be carried out under mild conditions, often using metal-free domino annulation or Mannich reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.

Scientific Research Applications

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.

Uniqueness

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific structure, which allows for a variety of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of other compounds and a potential candidate for the development of new pharmaceuticals.

Properties

IUPAC Name

3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZAAWLQDBSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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